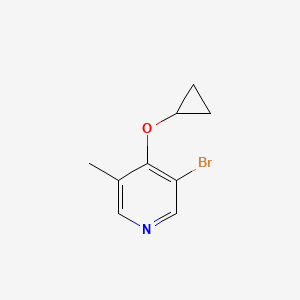

3-Bromo-4-cyclopropoxy-5-methylpyridine

Beschreibung

3-Bromo-4-cyclopropoxy-5-methylpyridine is a brominated pyridine derivative characterized by a bromine atom at position 3, a cyclopropoxy group (-O-cyclopropyl) at position 4, and a methyl group at position 5. Its molecular formula is C₉H₁₀BrNO, with a molecular weight of 244.09 g/mol. This compound is of interest in medicinal and agrochemical research due to the electronic and steric effects imparted by its substituents. Bromopyridines are frequently employed as intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions), where substituent positioning and functional group bulk critically influence reactivity and regioselectivity .

Eigenschaften

Molekularformel |

C9H10BrNO |

|---|---|

Molekulargewicht |

228.09 g/mol |

IUPAC-Name |

3-bromo-4-cyclopropyloxy-5-methylpyridine |

InChI |

InChI=1S/C9H10BrNO/c1-6-4-11-5-8(10)9(6)12-7-2-3-7/h4-5,7H,2-3H2,1H3 |

InChI-Schlüssel |

SWJLZFPFMKWUBZ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CN=CC(=C1OC2CC2)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-cyclopropoxy-5-methylpyridine can be achieved through several methods. One common method involves the bromination of 4-cyclopropoxy-5-methylpyridine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or acetonitrile. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

For large-scale industrial production, the synthesis of this compound may involve more efficient and environmentally friendly methods. One such method is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of greener solvents and catalysts can help reduce the environmental impact of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-4-cyclopropoxy-5-methylpyridine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

Substitution: Formation of 4-cyclopropoxy-5-methylpyridine derivatives.

Oxidation: Formation of pyridine N-oxides.

Reduction: Formation of 4-cyclopropoxy-5-methylpyridine.

Wissenschaftliche Forschungsanwendungen

3-Bromo-4-cyclopropoxy-5-methylpyridine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 3-Bromo-4-cyclopropoxy-5-methylpyridine is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The bromine atom and the cyclopropoxy group may play a crucial role in its binding affinity and selectivity towards certain enzymes or receptors .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional attributes of 3-Bromo-4-cyclopropoxy-5-methylpyridine are compared below with three related pyridine derivatives (Table 1).

Table 1: Structural and Functional Comparison

Electronic and Steric Effects

Bromine Positioning :

- In This compound , bromine at position 3 (meta) creates an electron-deficient aromatic ring, favoring nucleophilic substitution at positions 2 or 4. This contrasts with 2-Bromo-3-methylpyridine , where bromine at position 2 (ortho to methyl) may hinder electrophilic substitution due to steric crowding .

- 5-Bromo-3-cyclopropyl-4-methylpyridine has bromine at position 5 (para to methyl), altering resonance effects and directing reactivity to position 2 .

- Cyclopropoxy vs. Cyclopropoxy’s oxygen atom increases polarity relative to the cyclopropyl group in 5-Bromo-3-cyclopropyl-4-methylpyridine, impacting hydrogen-bonding capacity and bioavailability .

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Reactions :

- Bromine at position 3 in the target compound may exhibit slower coupling kinetics compared to para-substituted analogs (e.g., 5-Bromo-3-cyclopropyl-4-methylpyridine ) due to steric hindrance from the adjacent cyclopropoxy group.

- The amine group in 5-Bromo-4-methoxypyridin-3-amine could facilitate chelation with palladium catalysts, accelerating coupling efficiency .

Physicochemical Properties

- Solubility :

- Thermal Stability :

- Cyclopropoxy’s ring strain may lower thermal stability relative to cyclopropyl or methyl substituents.

Research Implications

- Medicinal Chemistry : The bulky cyclopropoxy group in the target compound could enhance binding specificity in enzyme pockets, making it a candidate for kinase inhibitors.

- Synthetic Challenges : Steric hindrance may necessitate optimized reaction conditions (e.g., higher temperatures or bulkier ligands) for efficient functionalization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.